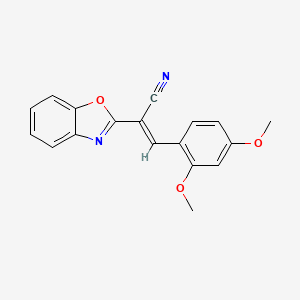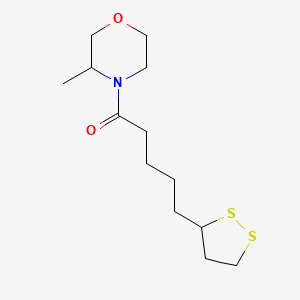
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelics. It is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. DMMDA-2 has been the subject of scientific research due to its potential use in the treatment of various mental health disorders.
科学的研究の応用
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has been shown to have a similar mechanism of action to other psychedelics, such as LSD and psilocybin, which are known for their therapeutic effects. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings and withdrawal symptoms.
作用機序
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one acts on the serotonin receptor in the brain, specifically the 5-HT2A receptor. It is believed that the activation of this receptor leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the psychedelic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The activation of the 5-HT2A receptor has also been linked to the therapeutic effects of psychedelics, such as increased empathy, introspection, and spiritual experiences.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the default mode network. These effects are believed to be responsible for the therapeutic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
実験室実験の利点と制限
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It also has a well-defined mechanism of action, which makes it easier to study. However, there are also some limitations to its use in lab experiments. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. One area of research is the optimization of the synthesis method to yield higher purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. Another area of research is the study of its long-term effects, as well as its potential for use in combination with other therapies. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one also has potential for use in the treatment of other mental health disorders, such as OCD and eating disorders. Further research is needed to fully understand the potential therapeutic benefits of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
合成法
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholinone with 1,2-dithiolane-3-thione. The resulting product is then treated with pentanoyl chloride to yield 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The synthesis method has been optimized to yield high purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
特性
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-16-8-7-14(11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLEFDAZQEDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)


![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
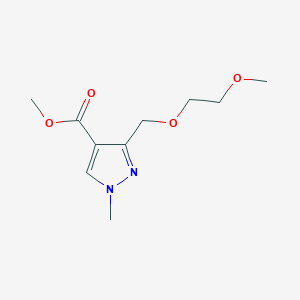
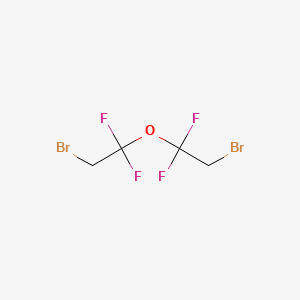
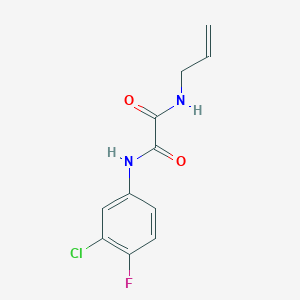
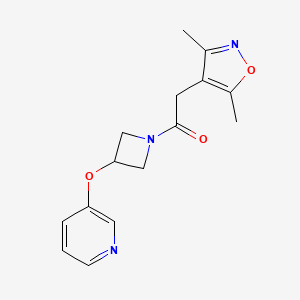
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
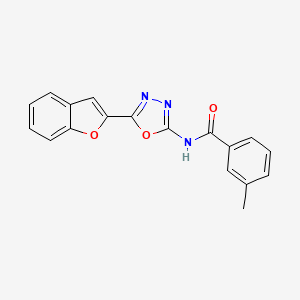
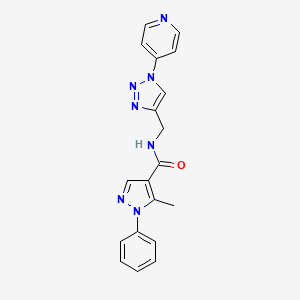

![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
